molecular formula C12H9F3N2O2 B14397033 5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide CAS No. 88493-17-8

5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide

Cat. No.: B14397033
CAS No.: 88493-17-8
M. Wt: 270.21 g/mol
InChI Key: YPKFHONXPWGDOV-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide is a heterocyclic compound that features a furan ring substituted with a trifluoromethylphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide typically involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to amines or other reduced forms.

    Substitution: The furan ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the furan or phenyl rings .

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbohydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
  • 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
  • 5-(3-Trifluoromethyl)phenyl-2-furoic acid

Uniqueness

5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the carbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances stability and lipophilicity, while the carbohydrazide moiety provides sites for hydrogen bonding and further chemical modifications .

Properties

CAS No.

88493-17-8

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]furan-2-carbohydrazide

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(19-9)11(18)17-16/h1-6H,16H2,(H,17,18)

InChI Key

YPKFHONXPWGDOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NN

Origin of Product

United States

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